2,5-Diaminoterephthalonitrile
Overview
Description
2,5-Diaminoterephthalonitrile is an organic compound with the molecular formula C8H6N4 It is a derivative of terephthalonitrile, characterized by the presence of two amino groups at the 2 and 5 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diaminoterephthalonitrile can be synthesized through several methods. One common approach involves the nitration of terephthalic acid using concentrated nitric acid in the presence of concentrated sulfuric acid to produce 2,5-dinitroterephthalic acid. This intermediate is then reduced using a suitable reducing agent to yield this compound .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Diaminoterephthalonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitrile groups can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 2,5-Dinitroterephthalonitrile.
Reduction: 2,5-Diaminoterephthalamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Diaminoterephthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It can be used in the development of bioactive compounds and as a precursor for pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of cancer treatment.
Industry: It is used in the production of high-performance materials, such as advanced polymers and composites
Mechanism of Action
The mechanism of action of 2,5-diaminoterephthalonitrile involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, making the compound reactive and versatile in different chemical environments. Its nitrile groups can also undergo hydrolysis to form carboxylic acids, further expanding its reactivity profile .
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminoterephthalonitrile: Similar structure but with amino groups at the 2 and 3 positions.
2,6-Diaminoterephthalonitrile: Amino groups at the 2 and 6 positions.
2,5-Diaminoterephthalic acid: Similar structure but with carboxylic acid groups instead of nitrile groups.
Uniqueness
The presence of both amino and nitrile groups allows for a diverse range of chemical transformations, making it a valuable compound in synthetic chemistry and materials science .
Properties
IUPAC Name |
2,5-diaminobenzene-1,4-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVJDQRJKTVAEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)C#N)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669287 | |
Record name | 2,5-Diaminobenzene-1,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75636-88-3 | |
Record name | 2,5-Diaminobenzene-1,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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